2-Amino-1-(4-hydroxy-1-piperidinyl)-1-ethanone hydrochloride
Overview
Description
“2-Amino-1-(4-hydroxy-1-piperidinyl)-1-ethanone hydrochloride” is a chemical compound with the CAS Number: 1220033-45-3 . It has a molecular weight of 222.71 . The IUPAC name for this compound is 1-(2-amino-2-methylpropanoyl)-4-piperidinol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2.ClH/c1-9(2,10)8(13)11-5-3-7(12)4-6-11;/h7,12H,3-6,10H2,1-2H3;1H . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Chemical Synthesis and Reactivity
2-Amino-1-(4-hydroxy-1-piperidinyl)-1-ethanone hydrochloride is a compound that may not have been directly studied, but its structural components and functionalities suggest relevance in the field of chemical synthesis and reactivity. For instance, beta-amino alcohols, which share structural similarities with the compound , undergo rearrangements via aziridinium intermediates. These rearrangements can be influenced by the nature of nucleophiles and substituents, highlighting the compound's potential utility in synthetic organic chemistry for generating a variety of amines (T. Métro, B. Duthion, Domingo Gomez Pardo, & J. Cossy, 2010).
Pharmacological Applications
The chemical structure of 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-ethanone hydrochloride suggests potential for pharmacological investigation. Hydroxy acids and related compounds, for instance, have been studied for their diverse biological activities. Hydroxycoumarins, which share a hydroxy functional group similar to the one in the compound of interest, have shown significant applications in medicinal chemistry, including anticoagulant and antimicrobial properties (Jules Yoda, Abdoulaye Djandé, L. Cissé, A. Abou, L. Kaboré, & A. Saba, 2019; Jules Yoda, 2020).
Biocatalysis and Green Chemistry
The compound could also find applications in biocatalysis and green chemistry, leveraging its functionalities for enzyme-catalyzed reactions. The presence of an amino group and a hydroxy group in its structure could facilitate its role as a substrate or intermediate in enzymatic transformations aimed at producing biologically active molecules or green chemistry applications (Joerg H. Schrittwieser, Stefan Velikogne, & W. Kroutil, 2018).
Safety And Hazards
properties
IUPAC Name |
2-amino-1-(4-hydroxypiperidin-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-5-7(11)9-3-1-6(10)2-4-9;/h6,10H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUMACPAZNBPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-hydroxy-1-piperidinyl)-1-ethanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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